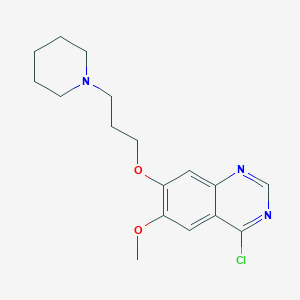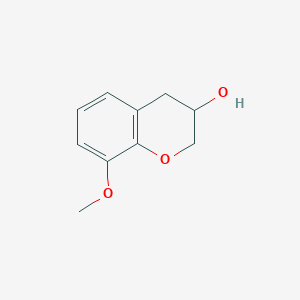
8-Methoxychroman-3-ol
Descripción general
Descripción
8-Methoxychroman-3-ol is a chemical compound with the molecular formula C10H12O3 . It is also known by its IUPAC name, 8-methoxy-3,4-dihydro-2H-chromen-3-ol .
Molecular Structure Analysis
The molecular structure of 8-Methoxychroman-3-ol can be represented by the SMILES notation: COC1=CC=CC2=C1OCC(C2)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
8-Methoxychroman-3-ol has a molecular weight of 180.20 . It has a density of 1.215 . The melting point is reported to be between 80-82ºC .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : 8-Methoxychroman-3-ol and its derivatives have been synthesized using various techniques. For instance, the synthesis of 3-dialkylaminochromans, including derivatives of 8-Methoxychroman-3-ol, was achieved through thallium(III)-induced cyclization of allyl aryl ethers (Andersson, Wikström, & Hallberg, 1990).
Optimized Synthesis Methods : Research on optimizing synthesis methods for related compounds has been conducted, such as the synthesis of 8–Methoxymenthan–3–ol in a packed-bed flow reactor, highlighting key parameters affecting the conversion and formation rates (Guyo, Hlangothi, & Zeelie, 2021).
Biochemical and Photobiological Studies
DNA Interaction and Photoreaction : Studies have been conducted on the photochemical reactions of 8-Methoxychroman-3-ol derivatives with DNA, such as the photoreaction of 8-methoxypsoralen with calf thymus DNA (Tessman, Isaacs, & Hearst, 1985).
Protein Conjugation : Investigations into the photo-conjugation of 8-Methoxychroman-3-ol derivatives with proteins have been reported, such as the formation of a covalent conjugate between 8-methoxypsoralen and bovine serum albumin (Yoshikawa et al., 1979).
Pharmaceutical Applications
Antioxidant Properties : Research has shown the protective effects of certain antioxidants, including derivatives of 8-Methoxychroman-3-ol, against DNA damage induced by environmental pollutants (Burkhardt et al., 2001).
Isolation from Medicinal Plants : Isolation of homoisoflavonoids, including derivatives of 8-Methoxychroman-3-ol, from medicinal plants and their traditional claims have been studied (Hafez-Ghoran, Ebrahimi, Mighani, & Saeidnia, 2015).
Propiedades
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANUJBWBUOMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436412 | |
| Record name | 8-methoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxychroman-3-ol | |
CAS RN |
91520-01-3 | |
| Record name | 8-methoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)
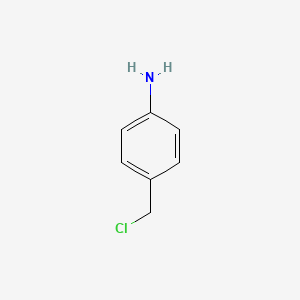
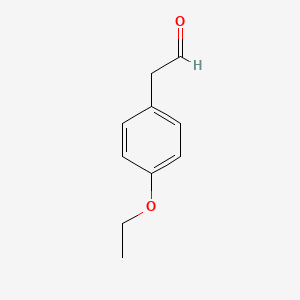
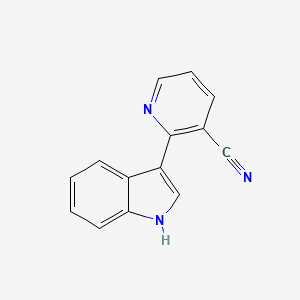
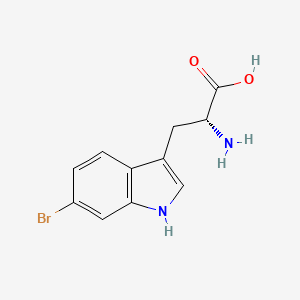
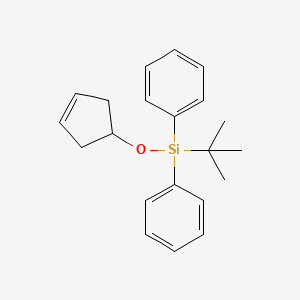
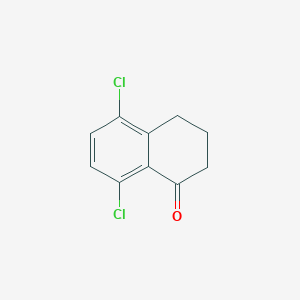
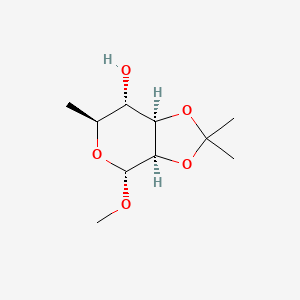
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)
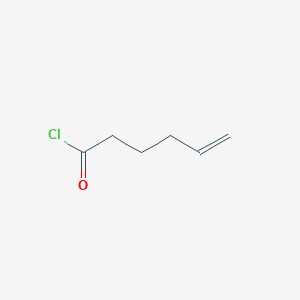
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
